4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Oxidation
A widely documented method involves Friedel-Crafts alkylation of cyclohexanecarboxylic acid derivatives with 4-chlorobenzyl chloride. The reaction proceeds in the presence of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which facilitate electrophilic substitution. Post-alkylation, the intermediate undergoes oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxylic acid moiety. Key parameters include:
Aldol Condensation-Hydrogenation-Carboxylation Sequence
An alternative route starts with 4-chlorobenzaldehyde and cyclohexanone , leveraging aldol condensation to form a β-hydroxy ketone intermediate. This is followed by hydrogenation under H₂ gas with palladium on carbon (Pd/C) to saturate the ketone, and subsequent carboxylation via Kolbe-Schmitt reaction using CO₂ under high pressure:
| Step | Conditions | Catalysts/Solvents | Yield |
|---|---|---|---|
| Aldol Condensation | 60–80°C, 6–8 hrs | NaOH, Ethanol | 70–80% |
| Hydrogenation | 20–30°C, 2–3 atm H₂ | 5% Pd/C, Ethyl acetate | 85–90% |
| Carboxylation | 100–120°C, 15–20 atm CO₂ | K₂CO₃, DMF | 60–65% |
This method is favored industrially due to its scalability and compatibility with continuous flow reactors.
Catalytic and Solvent Systems
Lewis Acid-Catalyzed Cyclization
Patent CN101973872A details a BF₃- or FeCl₃-catalyzed cyclization of tetrahydrobenzene and chlorobenzene. The process involves:
-
Dripping tetrahydrobenzene into a mixture of chlorobenzene and catalyst at 40–60°C.
-
Hydrolysis with 10% NaOH, followed by acidification with HCl to precipitate the product.
Hydrogenation of Cyclohexanecarbaldehyde Intermediates
The WO2012080243A2 patent outlines a pathway using 4-(4-chlorophenyl)cyclohexanecarbaldehyde as a precursor. The aldehyde is hydrogenated to the corresponding alcohol, which is then oxidized to the carboxylic acid:
-
Hydrogenation : Pd/C (5 wt%), H₂ at 20°C, ethyl acetate solvent (90% yield).
-
Oxidation : KMnO₄ in acidic medium, yielding 82–85% purity before recrystallization.
Industrial-Scale Production
High-Pressure Reactor Optimization
Industrial synthesis prioritizes batch reactors with automated temperature and pressure controls. For example, aldol condensation steps are conducted in stainless steel reactors at 10–15 atm to enhance reaction rates. Post-reaction mixtures are purified via crystallization using isopropanol-water mixtures, achieving >98% purity.
Waste Management and Solvent Recovery
-
Solvent Recycling : Ethyl acetate and DMF are distilled and reused, reducing costs by 20–25%.
-
Catalyst Recovery : Pd/C catalysts are filtered, regenerated via calcination, and reused for up to five cycles without significant activity loss.
Purification and Characterization
Crystallization Techniques
Final products are purified through gradient cooling crystallization :
Spectroscopic Validation
-
¹H NMR : Peaks at δ 1.48–2.25 (cyclohexyl CH₂), δ 7.18–7.27 (aromatic protons).
-
IR Spectroscopy : Strong absorption at 1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O–H stretch).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 65–75 | 95–98 | Moderate | High |
| Aldol-Carboxylation | 60–65 | 98–99 | High | Moderate |
| Hydrogenation-Oxidation | 80–85 | 97–99 | High | Low |
The hydrogenation-oxidation route offers the best balance of yield and purity but requires costly Pd/C catalysts. In contrast, aldol-carboxylation is more sustainable due to solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)cyclohexanone.
Reduction: Formation of 4-(4-chlorophenyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula . It features a cyclohexane ring that is substituted with a 4-chlorophenyl group and a carboxylic acid group. This compound has garnered attention for its diverse applications across various scientific fields, including chemistry, biology, and medicine.
Chemistry
- Building Block in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple functionalization reactions, making it a versatile reagent in organic chemistry.
- Chemical Reactions : The compound can undergo several types of reactions:
- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The chlorine atom on the phenyl ring can be replaced by other functional groups.
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hydrazone derivatives synthesized from this compound have shown promising results in biological assays .
- Mechanism of Action : As an impurity of Atovaquone, it may inhibit mitochondrial electron transport, disrupting energy production in cells. This mechanism highlights its potential as a therapeutic agent against certain pathogens .
Medicine
- Pharmaceutical Intermediates : The compound is studied for its role in the synthesis of pharmaceutical agents, particularly as an impurity in Atovaquone production. Its structural properties allow it to influence the efficacy and safety profiles of medications derived from it .
- Potential Therapeutic Applications : Investigations into its biological activities suggest potential uses in treating infections caused by Pneumocystis jirovecii and other pathogens, leveraging its antipneumocystic activity .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in synthesizing specialty chemicals and intermediates, contributing to various sectors including pharmaceuticals and agrochemicals.
Case Studies
- Hydrazone Derivatives : A study demonstrated the synthesis of hydrazone derivatives from this compound, which exhibited significant antibacterial activity. Notably, compounds containing nitrogen heterocycles showed enhanced efficacy compared to their non-substituted counterparts .
- Comparative Studies : In comparative assessments with standard antibiotics, derivatives of this compound displayed varying levels of antibacterial activity. For example, one derivative had a minimum inhibitory concentration (MIC) value of 32 µg/ml against E. coli, while ciprofloxacin had an MIC of 5 µg/ml, highlighting the need for further optimization in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfonamide Derivatives
Compounds such as 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid (CAS: Not provided) feature a sulfonamide (-SO₂NH-) group appended to the cyclohexane ring. This modification introduces additional hydrogen-bonding capabilities, altering crystal packing compared to the parent compound.
Hydrazide-Hydrazone Derivatives
Derivatives like (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide replace the carboxylic acid group with a hydrazone moiety. These modifications significantly impact biological activity; for example, compounds 35–37 derived from 4-(4-chlorophenyl)cyclohexanecarboxylic acid exhibit moderate antibacterial activity (MIC = 32–64 µg/mL) against S. aureus and E. coli. However, their efficacy remains inferior to ciprofloxacin (MIC = 5 µg/mL) .
Halogen-Substituted Analogues
- 4-Phenylcyclohexanecarboxylic Acid (CAS: 1466-73-5): The absence of the chlorine atom reduces electronegativity, affecting solubility and reactivity. This analogue is less commonly used in pharmaceuticals .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | 238.71 | 252–254 | Slight in DMSO, chloroform | Carboxylic acid, chlorophenyl |
| 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid | 363.43 | Not reported | Enhanced in polar solvents | Sulfonamide, carboxylic acid |
| (E)-4-(4-Chlorophenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide | 367.85 | Not reported | Moderate in methanol | Hydrazone, chlorophenyl |
| 4-Phenylcyclohexanecarboxylic acid | 204.26 | 120–121 | Higher in ether-ligroin | Carboxylic acid, phenyl |
Biological Activity
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15ClO2
- CAS Number : 49708-81-8
This compound features a cyclohexane ring substituted with a chlorophenyl group and a carboxylic acid functional group, contributing to its reactivity and biological profile.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study focused on the synthesis and evaluation of various hydrazone derivatives derived from this compound assessed their activity against several bacterial strains:
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Streptococcus pyogenes (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The results indicated that derivatives incorporating nitrogen heterocycles (e.g., pyridine, quinoline) displayed excellent antibacterial activity, while those with other heterocyclic rings showed moderate effectiveness .
| Compound Type | Activity Level | Notable Heterocycles |
|---|---|---|
| Nitrogen Heterocycles | Excellent | Pyridine, Quinoline |
| Other Heterocycles | Moderate | Benzo[b]furan, Thiophene |
The antibacterial mechanism of this compound and its derivatives is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This disruption is primarily attributed to the interaction of the compound with bacterial enzymes and cellular components.
Synthesis and Evaluation
A significant study published in 2015 explored the synthesis of hydrazone derivatives from this compound. The research found that specific modifications to the hydrazone moiety enhanced antibacterial potency against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on this scaffold .
Comparative Studies
Another investigation compared the effectiveness of various derivatives against standard antibiotics. The findings suggested that certain derivatives not only matched but sometimes exceeded the efficacy of conventional treatments against resistant strains, indicating a promising direction for future drug development .
In Vitro Studies
In vitro studies have consistently shown that the antibacterial derivatives derived from this compound possess significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups could enhance antibacterial activity .
Safety Profile
Toxicological assessments have also been conducted to evaluate the safety profile of these compounds. Preliminary results suggest a favorable safety margin at therapeutic doses, although further studies are necessary to fully establish their safety in clinical settings.
Q & A
Q. What are the key physicochemical properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, and how are they determined experimentally?
The compound (CAS 49708-81-8) has a molecular weight of 238.71 g/mol (C₁₃H₁₅ClO₂), a melting point range of 252–262°C, and a density of 1.225 g/cm³ at 25°C. Key characterization methods include:
- Melting Point Analysis : Differential scanning calorimetry (DSC) or capillary methods to verify purity and consistency .
- Spectroscopic Techniques : IR spectroscopy for carboxyl group identification (e.g., O–H stretch at ~2500–3300 cm⁻¹) and NMR for structural elucidation of the cyclohexane and chlorophenyl moieties .
- Chromatography : HPLC (≥98% purity) with UV detection to quantify impurities and isomers .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
- Friedel-Crafts Alkylation : Reacting cyclohexanecarboxylic acid derivatives with 4-chlorobenzene in the presence of Lewis acids (e.g., AlCl₃) to form the aryl-substituted cyclohexane backbone .
- Oxidation/Reduction Steps : Intermediate ketones (e.g., 4-(4-chlorophenyl)cyclohexanone) may undergo oxidation to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .
- Isomer Control : Separation of cis/trans isomers via recrystallization or chiral column chromatography, with cis isomer content typically limited to ≤1.5% for pharmaceutical-grade material .
Q. How is the purity of this compound validated in research settings?
- HPLC Analysis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities and quantify purity (≥98%) .
- Residual Solvent Testing : Gas chromatography (GC) to ensure compliance with ICH guidelines (e.g., methanol ≤0.05%, total solvents ≤0.1%) .
- Elemental Analysis : Combustion methods to confirm C, H, Cl, and O content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are used to resolve cis/trans isomerism in this compound, and how does isomerism affect biological activity?
- Chromatographic Separation : Chiral stationary phases (e.g., amylose or cellulose derivatives) with polar organic mobile phases (e.g., hexane/isopropanol) for isomer resolution .
- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) confirms the trans isomer’s chair conformation, where the carboxylic acid and chlorophenyl groups occupy equatorial positions, minimizing steric strain .
- Biological Implications : Trans isomers often exhibit higher metabolic stability in drug candidates (e.g., as intermediates in atovaquone synthesis) due to reduced steric hindrance in enzyme-binding pockets .
Q. How can computational modeling predict the reactivity and solubility of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict pKa (≈4.2 for the carboxylic acid) and logP (≈3.1), correlating with experimental solubility (e.g., poor in water, moderate in ethanol) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., γ-secretase in Alzheimer’s research) to identify binding modes and guide structural modifications .
Q. What are the challenges in scaling up synthesis while maintaining isomer purity and yield?
- Process Optimization : Use continuous-flow reactors to enhance Friedel-Crafts reaction efficiency and reduce byproducts .
- Crystallization Engineering : Control cooling rates and solvent mixtures (e.g., ethanol/water) to favor trans isomer crystallization and achieve ≥99% diastereomeric excess .
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to map critical process parameters (e.g., temperature, catalyst loading) affecting purity and yield .
Application-Oriented Questions
Q. How is this compound utilized in medicinal chemistry research?
- Intermediate for Antimalarials : Key precursor in synthesizing atovaquone, targeting mitochondrial electron transport in Plasmodium species .
- γ-Secretase Modulation : Structural analogs (e.g., sulfonyl derivatives) are explored as inhibitors for Alzheimer’s disease, leveraging the chlorophenyl group’s hydrophobic interactions with enzyme pockets .
Q. What safety protocols are essential when handling this compound in the laboratory?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
